molecular formula C17H15BrN2O3 B11604414 2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No. B11604414
M. Wt: 375.2 g/mol
InChI Key: ZSHOUTZNZJEENY-UFWORHAWSA-N
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Description

2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a brominated phenyl group, a hydroxyl group, and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with 3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated phenyl group can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-bromo-4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 3-hydroxyphenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and hydroxyl group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Lacks the brominated phenyl group and hydroxyl group.

    3-bromo-4-hydroxybenzaldehyde: Lacks the tetrahydroisoindole moiety.

Uniqueness

2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its combination of a brominated phenyl group, a hydroxyl group, and a tetrahydroisoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C17H15BrN2O3/c18-12-7-9(1-6-13(12)21)8-19-20-16(22)14-10-2-3-11(5-4-10)15(14)17(20)23/h1-3,6-8,10-11,14-15,21H,4-5H2/b19-8+

InChI Key

ZSHOUTZNZJEENY-UFWORHAWSA-N

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=C(C=C4)O)Br

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=C(C=C4)O)Br

Origin of Product

United States

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